molecular formula C16H28N4O5 B14413817 L-Valyl-L-alanyl-L-prolyl-L-alanine CAS No. 82376-78-1

L-Valyl-L-alanyl-L-prolyl-L-alanine

Cat. No.: B14413817
CAS No.: 82376-78-1
M. Wt: 356.42 g/mol
InChI Key: FLOFKYLBSIDYDO-BJDJZHNGSA-N
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Description

L-Valyl-L-alanyl-L-prolyl-L-alanine is a tetrapeptide composed of the amino acids valine, alanine, proline, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry. This compound is particularly interesting due to its unique sequence and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like proline.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxyproline, while substitution can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-valine: Another dipeptide with a different sequence.

    L-Valyl-L-proline: A dipeptide containing valine and proline.

Uniqueness

L-Valyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence and the presence of proline, which introduces a kink in the peptide chain, affecting its structure and function. This tetrapeptide’s distinct properties make it valuable for various research and industrial applications.

Properties

CAS No.

82376-78-1

Molecular Formula

C16H28N4O5

Molecular Weight

356.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C16H28N4O5/c1-8(2)12(17)14(22)18-9(3)15(23)20-7-5-6-11(20)13(21)19-10(4)16(24)25/h8-12H,5-7,17H2,1-4H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1

InChI Key

FLOFKYLBSIDYDO-BJDJZHNGSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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